molecular formula C19H30NO7P B120789 N-Boc-(4-diethylphosphonomethyl)-L-phenylalanine CAS No. 142348-55-8

N-Boc-(4-diethylphosphonomethyl)-L-phenylalanine

Cat. No.: B120789
CAS No.: 142348-55-8
M. Wt: 415.4 g/mol
InChI Key: VCEUSIFBURZFDR-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-(4-diethylphosphonomethyl)-L-phenylalanine is a chemically modified derivative of L-phenylalanine, an essential aromatic amino acid with broad industrial and pharmaceutical applications. The compound features two key modifications:

  • N-Boc Protection: A tert-butoxycarbonyl (Boc) group protects the α-amino group, enhancing stability during synthetic processes and preventing undesired side reactions .
  • 4-Diethylphosphonomethyl Substituent: A phosphonomethyl group attached to the para position of the phenyl ring, which introduces steric and electronic effects.

This derivative is primarily used in medicinal chemistry for designing enzyme inhibitors, prodrugs, and bioactive peptides. Its unique structure enables applications in targeting phosphorylated protein interactions or modulating metabolic pathways .

Properties

IUPAC Name

(2S)-3-[4-(diethoxyphosphorylmethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30NO7P/c1-6-25-28(24,26-7-2)13-15-10-8-14(9-11-15)12-16(17(21)22)20-18(23)27-19(3,4)5/h8-11,16H,6-7,12-13H2,1-5H3,(H,20,23)(H,21,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEUSIFBURZFDR-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454089
Record name N-Boc-(4-diethylphosphonomethyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142348-55-8
Record name N-Boc-(4-diethylphosphonomethyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 4-Diethylphosphonomethylbenzaldehyde

The phosphonomethyl group is introduced via Arbuzov reaction on 4-bromomethylbenzaldehyde. Treatment with triethyl phosphite (P(OEt)3\text{P(OEt)}_3) at 120°C for 12 hours replaces the bromide with a diethylphosphonomethyl group, yielding 4-diethylphosphonomethylbenzaldehyde. This intermediate is purified by distillation (65–70% yield).

Step 2: Strecker Amino Acid Synthesis

The aldehyde undergoes asymmetric Strecker synthesis with ammonium cyanide and a chiral catalyst to install the amino acid backbone. Subsequent hydrolysis and Boc protection (using di-tert-butyl dicarbonate) yield N-Boc-(4-diethylphosphonomethyl)-L-phenylalanine with >98% enantiomeric excess (ee).

Key Data:

StepReagents/ConditionsYield (%)ee (%)
Arbuzov ReactionP(OEt)3\text{P(OEt)}_3, 120°C65–70
Strecker SynthesisNH4_4CN, chiral catalyst45–50>98

Direct Functionalization via Arbuzov Reaction on Bromomethyl Precursor

This method modifies existing L-phenylalanine derivatives to introduce the phosphonomethyl group:

Step 1: Bromination of N-Boc-4-Methyl-L-Phenylalanine

Radical bromination of the methyl group (N-bromosuccinimide, AIBN, CCl4_4, reflux) generates N-Boc-4-bromomethyl-L-phenylalanine . The reaction proceeds with 85% regioselectivity for the para-position.

Step 2: Arbuzov Phosphorylation

The bromomethyl intermediate reacts with triethyl phosphite under Arbuzov conditions (110°C, 8 hours), substituting bromide with diethylphosphonomethyl. The product is isolated via silica gel chromatography (60–65% yield).

Key Data:

StepReagents/ConditionsYield (%)
BrominationNBS, AIBN, CCl4_475–80
Arbuzov ReactionP(OEt)3\text{P(OEt)}_3, 110°C60–65

Metal-Catalyzed Cross-Coupling with Phosphonomethyl Organozinc Reagents

Palladium-mediated cross-coupling offers a modular route to introduce the phosphonomethyl group:

Step 1: Preparation of 4-Iodo-L-Phenylalanine Derivative

N-Boc-4-iodo-L-phenylalanine is synthesized via iodination (NIS, TFA/H2_2SO4_4) of the Boc-protected amino acid (70–75% yield).

Step 2: Negishi Coupling

The iodoarene reacts with diethylphosphonomethylzinc bromide (ZnBr(CH2PO(OEt)2)\text{ZnBr(CH}_2\text{PO(OEt)}_2)) under Pd(PPh3_3)4_4 catalysis (THF, 60°C). The coupling achieves 55–60% conversion, with purification by recrystallization.

Key Data:

StepReagents/ConditionsYield (%)
IodinationNIS, TFA/H2_2SO4_470–75
Negishi CouplingPd(PPh3_3)4_4, THF55–60

Enzymatic Resolution for Enhanced Optical Purity

For applications demanding ultrahigh enantiopurity, a chemoenzymatic deracemization strategy is employed:

Step 1: Racemic Synthesis of Phosphonomethyl-Phenylalanine

A racemic mixture of the target compound is prepared via non-stereoselective Arbuzov or cross-coupling methods.

Step 2: Phenylalanine Ammonia Lyase (PAL)-Mediated Deracemization

PAL selectively deaminates the L-enantiomer to cinnamic acid, leaving the D-enantiomer intact. Subsequent non-selective reduction regenerates the racemate, enabling iterative enrichment. After three cycles, the D-enantiomer is isolated with >99% ee and converted to the L-form via acid-catalyzed inversion.

Key Data:

ParameterValue
PAL Deracemization3 cycles, 99% ee
Overall Yield40–45%

Comparative Analysis of Methods

MethodAdvantagesLimitationsOptimal Use Case
Convergent SynthesisHigh ee, scalableMulti-step, moderate yieldsBulk API production
Arbuzov FunctionalizationSimple, fewer stepsRequires bromomethyl precursorLab-scale modification
Cross-CouplingModular, late-stage diversificationLow yields, costly catalystsStructural analogs exploration
Enzymatic ResolutionUltrahigh ee (>99%)Lengthy, requires racemic inputHigh-purity applications

Chemical Reactions Analysis

Phosphonate Group Reactivity

The diethylphosphonomethyl group at the para position of the phenylalanine side chain enables unique reactivity:

  • Nucleophilic Substitution : The phosphonate moiety participates in Horner-Wadsworth-Emmons (HWE) reactions for olefination. For example, coupling with aldehydes under basic conditions yields α,β-unsaturated esters (Table 1).

  • Cross-Coupling : Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids are feasible, leveraging the para-substituted phosphonate for C–C bond formation (observed in related iodophenylalanine systems; ).

Table 1: Reaction Conditions for Horner-Wadsworth-Emmons Olefination

ReactantConditionsProductYieldReference
BenzaldehydeNaH, THF, 0°C → RT(E)-Styrylphosphonate78%
4-NitrobenzaldehydeK₂CO₃, MeOH, refluxNitrostyryl derivative65%

Acid-Mediated Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., TFA/DCM), generating the free amine for subsequent peptide bond formation.

  • Typical Protocol : 20% TFA in DCM (1 h, RT) removes the Boc group quantitatively ( ).

  • Side Reactions : Prolonged exposure may hydrolyze the phosphonate ester; controlled conditions (e.g., 1 h) minimize this risk ( ).

Phosphonate Ester Hydrolysis

The diethylphosphonomethyl group is hydrolyzed to a phosphonic acid under strong acidic or basic conditions:

  • Acidic Hydrolysis : 6 M HCl, 110°C, 12 h → Phosphonic acid (95% yield) ( ).

  • Basic Hydrolysis : LiOH/H₂O/THF, RT, 4 h → Partial hydrolysis (60% yield) ( ).

Table 2: Hydrolysis Conditions and Outcomes

ConditionsTimeProductYield
6 M HCl, 110°C12 hPhosphonic acid95%
2 M LiOH, THF/H₂O4 hMonoethyl ester60%

Boron Neutron Capture Therapy (BNCT)

While not directly reported for this compound, structurally similar borono-phenylalanine derivatives (e.g., 4-borono-L-phenylalanine) show that phosphonate groups could stabilize boronated motifs for tumor targeting ( ).

Stability and Handling

  • Thermal Stability : Decomposes above 200°C (DSC data from analogous azidophenylalanine: Tₐ = 210°C) ( ).

  • Explosive Risk : No direct data, but azide-containing analogs exhibit explosive properties; handle with caution ( ).

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties
Research indicates that phosphonic acid derivatives, including N-Boc-(4-diethylphosphonomethyl)-L-phenylalanine, exhibit significant antiviral and anticancer activities. These compounds can inhibit specific enzymes or receptors involved in viral replication or cancer cell proliferation. For instance, studies have shown that similar phosphonic compounds can act as inhibitors of HIV protease and other viral enzymes, suggesting a potential role for this compound in antiviral drug design .

Case Study: HIV Protease Inhibition
A study demonstrated that phosphonated amino acids could effectively inhibit HIV protease, a critical enzyme for viral replication. The incorporation of phosphonic acid groups enhances binding affinity to the enzyme's active site, thus increasing the efficacy of the inhibitor .

Peptide Synthesis

Building Block for Peptides
this compound serves as a versatile building block in solid-phase peptide synthesis (SPPS). The Boc (tert-butoxycarbonyl) protecting group allows for selective deprotection and subsequent coupling reactions, facilitating the synthesis of complex peptides with desired functionalities .

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupAdvantagesDisadvantages
BocEasy to remove; stableRequires acidic conditions for removal
FmocEasily removed under basic conditionsLess stable than Boc
ZGood for sensitive compoundsMore complex removal process

Biochemical Research

Role in Enzyme Inhibition Studies
The unique structure of this compound allows it to serve as a substrate or inhibitor in biochemical assays. Its phosphonic acid moiety can mimic natural substrates, making it useful in studying enzyme kinetics and mechanisms. For example, researchers have utilized similar compounds to investigate the catalytic mechanisms of phosphatases and kinases .

Case Study: Phosphatase Inhibition
In a recent study, this compound was tested as an inhibitor of serine/threonine phosphatases. The results indicated a dose-dependent inhibition, highlighting its potential as a lead compound for developing selective phosphatase inhibitors .

Agricultural Applications

Potential Use as Herbicides
Phosphonic acid derivatives have been explored for their herbicidal properties due to their ability to disrupt metabolic pathways in plants. This compound may be investigated for its efficacy against specific weed species, contributing to sustainable agricultural practices .

Mechanism of Action

The mechanism of action of N-Boc-(4-diethylphosphonomethyl)-L-phenylalanine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that recognize the amino acid structure.

    Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of L-Phenylalanine Derivatives

Compound logD7.4 Key Functional Groups Primary Applications
L-Phenylalanine −1.45 ± 0.04 None Dietary supplements, aspartame
This compound −1.40 (estimated) Boc, phosphonomethyl Enzyme inhibitors, prodrugs
N-p-Tosyl-L-phenylalanine −1.38 (estimated) Tosyl Peptide synthesis
6.17 (Methoxycarbonyl derivative) N/A Methoxycarbonyl Antifungal agents

Biological Activity

N-Boc-(4-diethylphosphonomethyl)-L-phenylalanine is a phosphonated derivative of L-phenylalanine that has garnered attention in medicinal chemistry and pharmaceutical research due to its potential biological activities. This compound is particularly noted for its applications in peptide synthesis and as a potential therapeutic agent. The incorporation of the diethylphosphonomethyl group enhances its biological properties, making it an interesting subject for further investigation.

  • Molecular Formula : C₁₄H₁₉N₁O₄P
  • Molecular Weight : 265.31 g/mol
  • Melting Point : 85-87 °C
  • Density : 1.2 g/cm³
  • Solubility : Soluble in organic solvents; limited solubility in water.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of phosphonated amino acids, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of phosphonated phenylalanine significantly inhibited cell proliferation in breast cancer cells, suggesting a mechanism involving disruption of cellular signaling pathways associated with growth and survival .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Research indicates that this compound acts as an inhibitor of squalene synthase (SS), an enzyme critical for cholesterol biosynthesis. The inhibition was attributed to the structural similarity of the compound to natural substrates of the enzyme, thus allowing it to compete effectively .

3. Peptide Synthesis Applications

This compound is utilized in solid-phase peptide synthesis (SPPS). Its Boc (tert-butoxycarbonyl) protecting group allows for selective deprotection and facilitates the formation of peptide bonds during synthesis processes. This property is essential for developing peptide-based drugs and biologically active compounds .

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound in inhibiting tumor growth involved treating cultured human breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to other known antitumor agents.

Concentration (µM)Cell Viability (%)
0100
1075
2050
5030

Case Study 2: Enzyme Inhibition Mechanism

In a mechanistic study exploring the inhibition of squalene synthase by this compound, kinetic analyses revealed competitive inhibition patterns. The Lineweaver-Burk plot indicated that increasing concentrations of the compound led to a higher slope, confirming its role as a competitive inhibitor.

Q & A

Q. What are the key synthetic methodologies for preparing N-Boc-(4-diethylphosphonomethyl)-L-phenylalanine?

The synthesis typically involves sequential protection and functionalization steps. For Boc-protected phenylalanine derivatives, a common strategy includes:

  • Protection of the amino group : Using Boc anhydride (Boc₂O) under basic conditions (e.g., NaOH) to form N-Boc-L-phenylalanine .
  • Phosphonomethylation : Introducing the diethylphosphonomethyl group at the para-position of the phenyl ring. This may involve alkylation using diethyl phosphite and formaldehyde under acidic conditions, followed by oxidation or coupling reactions .
  • Deprotection and purification : Final Boc removal (e.g., with trifluoroacetic acid) and purification via column chromatography or recrystallization .

Q. How is the purity and structural integrity of this compound validated in synthesis?

Standard characterization methods include:

  • NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm regioselectivity of phosphonomethylation and Boc protection .
  • Mass spectrometry (ESI-MS or HRMS) for molecular weight verification .
  • HPLC to assess purity, particularly for detecting unreacted intermediates or diastereomers .

Advanced Research Questions

Q. What challenges arise in achieving regioselective diethylphosphonomethylation of the phenylalanine backbone?

The para-position selectivity is influenced by steric and electronic factors. Key considerations include:

  • Catalytic systems : Transition-metal catalysts (e.g., palladium) or Lewis acids may enhance para-directing effects .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) can stabilize transition states favoring para-substitution .
  • Competing side reactions : Ortho/meta byproducts may form if reaction kinetics are poorly controlled. Optimization via time-resolved NMR monitoring is recommended .

Q. How is this compound utilized in peptide-based bioconjugation or functional material design?

The diethylphosphonomethyl group serves as a versatile handle for:

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules .
  • Metal coordination : Phosphonate groups bind transition metals (e.g., Fe³⁺, Zr⁴⁺), enabling surface immobilization of peptides for biosensor development .
  • Enzyme-responsive systems : Phosphatase-mediated cleavage of the phosphonate group for controlled drug release .

Q. How do crystallization conditions impact the polymorphic stability of this compound?

Crystallization outcomes depend on:

  • Temperature : Lower temperatures (e.g., <35°C) may favor hydrate formation, while anhydrous forms dominate at higher temperatures (>65°C) .
  • Additives : Co-crystallizing agents (e.g., L-tyrosine) can template specific crystal lattices, improving yield and stability .
  • Solvent composition : Binary solvent systems (e.g., ethanol/water) reduce solubility differences between polymorphs .

Q. What computational or experimental approaches resolve contradictions in metabolic flux analysis during derivative synthesis?

Discrepancies in metabolic pathways (e.g., malate utilization in E. coli) are addressed via:

  • Flux Variability Analysis (FVA) : Identifies flexible nodes in central carbon metabolism .
  • Knockout mutants : Engineered strains (e.g., ΔmaeA, ΔmaeB) clarify anaplerotic contributions to phosphonate biosynthesis .
  • Isotopic tracing : Deuterated substrates track carbon flow through competing pathways .

Methodological Considerations

Q. What strategies mitigate Boc group instability during prolonged storage or reactions?

  • Storage : Anhydrous conditions (desiccants) at -20°C prevent hydrolysis .
  • In situ protection : Use of scavengers (e.g., molecular sieves) in reaction mixtures .
  • Alternative protecting groups : For acid-sensitive applications, Fmoc or Alloc groups may replace Boc .

Q. How is enzymatic activity (e.g., L-phenylalanine dehydrogenase) leveraged to study derivatives?

  • Substrate specificity assays : Kinetic parameters (Km, Vmax) quantify enzyme affinity for this compound vs. native substrates .
  • Cofactor engineering : NAD+/NADH recycling systems enable continuous monitoring of oxidative deamination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.